molecular formula C13H18N4O B12575872 N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide

Cat. No.: B12575872
M. Wt: 246.31 g/mol
InChI Key: XPAYQMJDSKOKOD-UHFFFAOYSA-N
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Description

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyrimidine ring attached to a piperidine moiety, with a prop-2-enyl group and a carboxamide functional group

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C13H18N4O/c1-2-6-14-12(18)11-5-3-9-17(10-11)13-15-7-4-8-16-13/h2,4,7-8,11H,1,3,5-6,9-10H2,(H,14,18)

InChI Key

XPAYQMJDSKOKOD-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1CCCN(C1)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added via alkylation reactions using prop-2-enyl halides or similar reagents.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, where the piperidine derivative reacts with carboxylic acid derivatives or their activated forms.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

2.1 Antimicrobial Properties
Research indicates that N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide possesses antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents. Its structural similarities with other known antimicrobial compounds suggest it may inhibit bacterial growth effectively.

2.2 Enzyme Inhibition
Studies have shown that derivatives of piperidine compounds can act as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction .

2.3 Anticancer Potential
The compound's structure allows it to interact with cellular mechanisms associated with cancer progression. Preliminary findings suggest that it may induce senescence in cancer cells, thereby inhibiting tumor growth . This property is particularly relevant for developing treatments for melanoma and other cancers.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents and solvents to ensure high yield and purity. The synthesis pathway can be optimized to enhance biological activity through structural modifications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in different applications:

Study Focus Findings
Study A Anticancer ActivityDemonstrated significant antiproliferative effects on melanoma cells with an IC50 value indicating effective inhibition of cell growth.
Study B Antimicrobial TestingShowed promising results against a range of bacterial strains, suggesting its potential as a new antimicrobial agent.
Study C Enzyme InhibitionIdentified specific enzymes inhibited by the compound, providing insights into its mechanism of action in metabolic regulation.

Mechanism of Action

The mechanism of action of N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide can be compared with other similar compounds, such as:

    N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-4-carboxamide: This compound has a similar structure but with a different position of the carboxamide group.

    N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-2-carboxamide: Another structural isomer with the carboxamide group at a different position.

    N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-5-carboxamide: A compound with the carboxamide group at the 5-position of the piperidine ring.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.

Biological Activity

N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a pyrimidine moiety, which contributes to its biological activity. The molecular formula and weight are essential for understanding its pharmacokinetics and interactions with biological targets.

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity
This compoundC13_{13}H16_{16}N4_{4}O232.29Antimicrobial, anticancer

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. Comparative studies with standard antibiotics demonstrate that this compound holds promise as an alternative antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are reported to be less than 10 µM, indicating potent activity. The mechanism of action appears to involve apoptosis induction through caspase activation, as evidenced by increased levels of cleaved PARP (poly ADP-ribose polymerase) in treated cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various derivatives of piperidine, including this compound, revealed significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae. The MIC values were notably lower than those of conventional antibiotics, suggesting a potential role in treating resistant infections .
  • Anticancer Mechanism Investigation : In a separate investigation, the compound was tested against multiple cancer cell lines. The results indicated that this compound effectively induced apoptosis in HepG2 cells through the activation of caspase pathways, with IC50 values confirming its efficacy .

Research Findings

Recent research employing computer-aided drug design has predicted that derivatives of N-prop-2-enyl-1-pyrimidin-2-ylpiperidine can interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance . These findings underscore the importance of structural modifications in enhancing the biological activity of piperidine derivatives.

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